Ro 47-3359

Description

Properties

CAS No. |

155144-64-2 |

|---|---|

Molecular Formula |

C20H17FN4O3 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

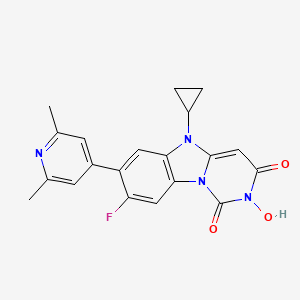

5-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-2-hydroxypyrimido[1,6-a]benzimidazole-1,3-dione |

InChI |

InChI=1S/C20H17FN4O3/c1-10-5-12(6-11(2)22-10)14-7-16-17(8-15(14)21)24-18(23(16)13-3-4-13)9-19(26)25(28)20(24)27/h5-9,13,28H,3-4H2,1-2H3 |

InChI Key |

SSMFYBHQLFTJSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC3=C(C=C2F)N4C(=CC(=O)N(C4=O)O)N3C5CC5 |

Appearance |

Solid powder |

Other CAS No. |

155144-64-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 47-3359; Ro-47-3359; Ro 473359. |

Origin of Product |

United States |

Foundational & Exploratory

Ro 47-3359: A Technical Guide to a Pyrimido[1,6-a]benzimidazole Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 47-3359 is a synthetic heterocyclic compound belonging to the pyrimido[1,6-a]benzimidazole class. It has been identified as a potent inhibitor of eukaryotic topoisomerase II, an essential enzyme involved in managing DNA topology during critical cellular processes such as replication, transcription, and chromosome segregation. Unlike some other topoisomerase inhibitors, this compound acts by enhancing the levels of covalent topoisomerase II-DNA cleavage complexes. This stabilization of the enzyme-DNA intermediate leads to the accumulation of double-strand breaks in DNA, ultimately triggering a cytotoxic response. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex molecule with a tetracyclic core. Its systematic IUPAC name is 5-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-8-fluoro-2-hydroxypyrimido[1,6-a]benzimidazole-1,3(2H,5H)-dione.

Chemical Identifiers:

-

Molecular Formula: C₂₀H₁₇FN₄O₃

-

Molecular Weight: 380.37 g/mol

-

CAS Number: 155144-64-2

-

Canonical SMILES: CC1=CC(=CC(=N1)C)C2=CC3=C(C=C2F)N4C(=CC(=O)N(C4=O)O)N3C5CC5

-

InChI Key: SSMFYBHQLFTJSA-UHFFFAOYSA-N

Physical and Chemical Properties:

-

Appearance: Solid powder[1]

-

Storage Conditions: For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store at -20°C[1]

Mechanism of Action

This compound exerts its biological activity primarily through the inhibition of eukaryotic topoisomerase II. This enzyme is crucial for resolving topological challenges in DNA by catalyzing the transient cleavage and re-ligation of double-stranded DNA. The mechanism of action of this compound involves the stabilization of the topoisomerase II-DNA cleavage complex, a key intermediate in the enzyme's catalytic cycle. By preventing the re-ligation of the DNA strands, this compound effectively converts topoisomerase II into a cellular poison that generates persistent double-strand breaks. This accumulation of DNA damage is a potent trigger for apoptosis and cell death.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound from the primary literature.

| Parameter | Assay | Organism/Cell Line | Concentration | Result | Reference |

| DNA Cleavage | Topoisomerase II-mediated DNA cleavage | Drosophila melanogaster | 100 µM | ~2-fold increase in DNA breakage in vitro | --INVALID-LINK-- |

| Cytotoxicity | Cell Viability | Drosophila melanogaster Kc cells | 100 µM | >50% reduction in the initial cell population | --INVALID-LINK-- |

| DNA Relaxation Inhibition | Topoisomerase II-catalyzed DNA relaxation | Drosophila melanogaster | <250 µM | 50% inhibition | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Topoisomerase II-Mediated DNA Cleavage Assay

This protocol is based on the method described by Osheroff and colleagues and is designed to measure the ability of a compound to enhance topoisomerase II-mediated DNA cleavage by monitoring the conversion of supercoiled plasmid DNA to a linear form.

Materials:

-

Purified eukaryotic topoisomerase II

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (10 mM Tris-HCl, pH 7.9, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, 15 µg/ml bovine serum albumin)

-

This compound stock solution in DMSO

-

Stop Solution (1% SDS, 20 mM EDTA)

-

Proteinase K (2 mg/ml)

-

Agarose gel (1%)

-

Ethidium bromide staining solution

-

Gel loading buffer

-

Electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add the cleavage buffer, supercoiled plasmid DNA (final concentration ~5-10 nM), and the desired concentration of this compound or DMSO as a vehicle control.

-

Initiate the reaction by adding purified topoisomerase II to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the Stop Solution, followed by the addition of Proteinase K.

-

Incubate the tubes at 45-50°C for 30-60 minutes to digest the protein.

-

Add gel loading buffer to each sample.

-

Load the samples onto a 1% agarose gel. Include lanes with untreated supercoiled plasmid DNA and a linear DNA marker.

-

Perform electrophoresis until adequate separation of supercoiled, nicked, and linear DNA forms is achieved.

-

Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

-

Quantify the amount of linear DNA in each lane to determine the extent of topoisomerase II-mediated DNA cleavage.

Cytotoxicity Assay (Kc Cell Viability)

This protocol describes a method to assess the cytotoxicity of this compound against Drosophila melanogaster Kc cells.

Materials:

-

Drosophila melanogaster Kc cells

-

Appropriate cell culture medium (e.g., M3 medium supplemented with fetal bovine serum)

-

This compound stock solution in DMSO

-

Trypan blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Incubator at 25°C

Procedure:

-

Seed Kc cells in a multi-well plate at a predetermined density and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 25°C.

-

After the incubation period, harvest the cells by gentle scraping or trypsinization.

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

-

Calculate the percentage of viable cells for each treatment condition relative to the vehicle control to determine the cytotoxic effect of this compound.

Visualizations

Proposed Downstream Signaling of this compound Action

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of topoisomerase II by this compound, leading to the activation of the DNA damage response and subsequent cell cycle arrest or apoptosis.

Caption: Downstream effects of this compound-mediated Topoisomerase II inhibition.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general experimental workflow to characterize the activity of this compound.

Caption: Workflow for characterizing this compound's biological activity.

References

An In-depth Technical Guide to the Topoisomerase II Inhibitor Function of Ro 47-3359

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 47-3359 is a synthetic molecule belonging to the pyrimido[1,6-a]benzimidazole class, which has been identified as a eukaryotic topoisomerase II inhibitor. Modeled after quinolone antibiotics, this compound distinguishes itself through its mechanism of action, functioning as a topoisomerase II poison. Unlike inhibitors that prevent the catalytic activity of the enzyme, this compound enhances the formation of the covalent topoisomerase II-DNA cleavage complex. This stabilization of the cleaved DNA state leads to an accumulation of double-strand breaks, ultimately triggering cytotoxic effects in cells. This guide provides a comprehensive overview of the molecular function, mechanism of action, and key experimental data related to this compound.

Core Mechanism of Action

This compound targets eukaryotic topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. The primary function of topoisomerase II is to create transient double-strand breaks in the DNA, allow another DNA segment to pass through, and then religate the broken strands.

This compound acts as a topoisomerase II poison by interfering with the religation step of the enzyme's catalytic cycle. It stabilizes the "cleavable complex," where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. This action transforms the essential enzyme into a cellular toxin, leading to an accumulation of permanent double-strand DNA breaks. The presence of these breaks initiates a DNA damage response, which, if overwhelmed, can lead to apoptosis and cell death.[1][2][3]

The chemical structure of this compound, particularly its aromatic substituent (2,6-dimethylpyridine), is believed to be crucial for its ability to enhance DNA cleavage, a feature not observed in structurally related compounds with aliphatic substituents, such as Ro 46-7864.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound.

| Parameter | Value | Cell/Enzyme System | Notes |

| Topoisomerase II-Mediated DNA Breakage | ~2-fold increase | Drosophila melanogaster Topoisomerase II | Measured at a concentration of 100 µM. |

| Cytotoxicity (Cell Killing) | >50% | Drosophila melanogaster Kc cells | Observed at a concentration of 100 µM. |

| Inhibition of DNA Relaxation (IC50) | <250 µM | Drosophila melanogaster Topoisomerase II | Concentration at which 50% of the enzyme's DNA relaxation activity is inhibited. |

| DNA Intercalation | Weak | pBR322 plasmid DNA | Unwound approximately three superhelical twists at 500 µM, which is insufficient to account for the observed inhibition of DNA relaxation. |

Signaling and Functional Pathways

The primary pathway affected by this compound is the DNA damage response pathway, initiated by the accumulation of double-strand breaks.

Caption: Mechanism of this compound induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound, based on published research.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay measures the inhibition of topoisomerase II's ability to relax supercoiled plasmid DNA.

-

Materials:

-

Purified Drosophila melanogaster topoisomerase II

-

Negatively supercoiled pBR322 plasmid DNA

-

Relaxation buffer: 50 mM Tris-HCl (pH 7.9), 100 mM KCl, 10 mM MgCl2, 0.5 mM dithiothreitol, 0.5 mM EDTA, 30 µg/ml bovine serum albumin

-

10 mM ATP

-

This compound dissolved in DMSO

-

Stop solution/loading dye: 10 mM Tris-HCl (pH 7.9), 0.05% bromophenol blue, 0.05% xylene cyanol, 60% (wt/vol) sucrose

-

Agarose gel (1%) containing 0.5 µg/ml ethidium bromide

-

Electrophoresis buffer (e.g., TBE)

-

-

Procedure:

-

Prepare reaction mixtures (final volume of 20 µl) containing relaxation buffer, 0.5 µg of supercoiled pBR322 DNA, and varying concentrations of this compound.

-

Add purified topoisomerase II to each reaction mixture.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reactions at 30°C for 30 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands under UV light and quantify the amount of supercoiled and relaxed DNA. The inhibition is determined by the persistence of the supercoiled DNA band.

-

Topoisomerase II-Mediated DNA Cleavage Assay

This assay assesses the ability of this compound to enhance the formation of the cleavable complex, observed as an increase in linear DNA.

-

Materials:

-

Same as for the relaxation assay, with the addition of:

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

-

-

Procedure:

-

Assemble reaction mixtures as described for the relaxation assay, including DNA, buffer, ATP, and varying concentrations of this compound.

-

Add topoisomerase II and incubate at 37°C for 10 minutes.

-

Terminate the reaction and trap the cleavable complex by adding SDS to a final concentration of 1%.

-

Add proteinase K to a final concentration of 0.5 mg/ml and incubate at 45°C for 30 minutes to digest the protein.

-

Add loading dye and resolve the DNA on a 1% agarose gel.

-

Visualize and quantify the bands corresponding to supercoiled, nicked circular, and linear plasmid DNA. An increase in the linear DNA (form III) band indicates enhanced DNA cleavage.

-

Cytotoxicity Assay

This assay determines the effect of this compound on the viability of cultured cells.

-

Materials:

-

Drosophila melanogaster Kc cells

-

Appropriate cell culture medium (e.g., Schneider's medium) supplemented with fetal bovine serum

-

This compound dissolved in DMSO

-

Hemacytometer or automated cell counter

-

Trypan blue solution (for viability staining)

-

-

Procedure:

-

Seed Kc cells in multi-well plates at a predetermined density.

-

Allow cells to attach and resume growth for 24 hours.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, harvest the cells.

-

Stain the cells with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemacytometer.

-

Calculate the percentage of cell death or growth inhibition relative to the vehicle-treated control.

-

Experimental and logical Workflows

The following diagram illustrates a typical workflow for evaluating a novel topoisomerase II inhibitor like this compound.

Caption: Workflow for characterizing this compound.

Conclusion

This compound is a potent in vitro inhibitor of eukaryotic topoisomerase II that functions as a poison by stabilizing the enzyme-DNA cleavable complex. This mechanism leads to the accumulation of DNA double-strand breaks and subsequent cell death. Its activity is dependent on its chemical structure, specifically the presence of an aromatic substituent. While it demonstrates clear cytotoxic potential in cell culture, no clinical trial data for this compound is publicly available. The detailed experimental protocols and mechanistic understanding presented in this guide serve as a valuable resource for researchers in the fields of oncology, drug discovery, and molecular biology who are investigating topoisomerase II as a therapeutic target.

References

An In-depth Technical Guide on the Discovery and Synthesis of Ro 47-3359

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 47-3359 is a synthetic pyrimido[1,6-a]benzimidazole derivative that has garnered interest for its potent inhibitory activity against eukaryotic topoisomerase II. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and relevant bioassays, quantitative data on its biological activity, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug discovery.

Introduction

This compound belongs to the pyrimido[1,6-a]benzimidazole class of compounds, which were designed and investigated as novel inhibitors of DNA gyrase and topoisomerase II.[1] Structurally, it is characterized by a fused heterocyclic core with a distinctive 2,6-dimethylpyridine substituent.[2][3] This structural feature is crucial for its biological activity, distinguishing it from other analogues within the same class. The primary mechanism of action of this compound is the stabilization of the topoisomerase II-DNA cleavage complex, which leads to the accumulation of double-strand breaks in DNA and subsequently induces apoptosis and cytotoxicity in target cells.[2][3]

Discovery and Rationale

The development of this compound was part of a broader research effort by Hoffmann-La Roche to explore novel heterocyclic compounds as antimicrobial and anticancer agents. The pyrimido[1,6-a]benzimidazole scaffold was identified as a promising pharmacophore for targeting topoisomerase enzymes. Structure-activity relationship (SAR) studies within this class revealed that the nature of the substituent at the 7-position (analogous to the C-7 position of quinolones) significantly influences the biological activity. While aliphatic substituents conferred antibacterial properties, the introduction of an aromatic substituent, such as the 2,6-dimethylpyridine group in this compound, shifted the activity towards potent inhibition of eukaryotic topoisomerase II and cytotoxicity against cancer cells.

Synthesis of this compound

The synthesis of this compound follows a multi-step pathway, starting from commercially available reagents. The general synthetic strategy for the pyrimido[1,6-a]benzimidazole core is outlined in the seminal paper by Hubschwerlen et al. in the Journal of Medicinal Chemistry (1992). The following protocol is an adaptation of this general method for the specific synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-5-(2,6-dimethylpyridin-4-yl)benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-nitrophenyl)(2,6-dimethylpyridin-4-yl)methanone (1 equivalent) in ethanol.

-

Reduction: Add sodium dithionite (Na2S2O4) (4 equivalents) in water to the solution.

-

Reflux: Heat the reaction mixture to reflux for 4 hours. The color of the reaction mixture will change, indicating the reduction of the nitro group.

-

Cyclization: After cooling to room temperature, add cyanogen bromide (CNBr) (1.1 equivalents) portion-wise.

-

Reaction Completion: Stir the mixture at room temperature for 12 hours.

-

Work-up: Neutralize the reaction mixture with aqueous sodium bicarbonate solution. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-(2,6-dimethylpyridin-4-yl)benzimidazole.

Step 2: Synthesis of this compound (1-ethyl-3-(2,6-dimethylpyridin-4-yl)-1,5-dihydro-4H-pyrimido[1,6-a]benzimidazol-4-one)

-

Reaction Setup: In a sealed tube, suspend 2-amino-5-(2,6-dimethylpyridin-4-yl)benzimidazole (1 equivalent) and ethyl 3-(ethylamino)acrylate (1.2 equivalents) in anhydrous ethanol.

-

Reaction: Heat the mixture at 120 °C for 16 hours.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the inhibition of eukaryotic topoisomerase II.

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. This compound acts as a topoisomerase II "poison," meaning it stabilizes the covalent intermediate formed between the enzyme and the cleaved DNA. This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks.

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Assay | Target/Cell Line | Endpoint | Result | Reference |

| Topoisomerase II DNA Relaxation | Drosophila melanogaster Topo II | Inhibition | 50% inhibition at <250 µM | |

| Topoisomerase II-mediated DNA Cleavage | Drosophila melanogaster Topo II | Enhancement | ~2-fold increase at 100 µM | |

| Cytotoxicity | Drosophila melanogaster Kc cells | Cell Viability | >50% cell death at 100 µM |

Experimental Protocols for Biological Assays

Topoisomerase II DNA Cleavage Assay

This assay measures the ability of this compound to enhance the cleavage of plasmid DNA by topoisomerase II.

-

Reaction Mixture: Prepare a 20 µL reaction mixture containing 5 nM supercoiled plasmid DNA (e.g., pBR322), 1 mM ATP, and topoisomerase II assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL bovine serum albumin).

-

Compound Addition: Add this compound from a stock solution in DMSO to the desired final concentration. Include a DMSO-only control.

-

Enzyme Addition: Add purified Drosophila melanogaster topoisomerase II to the reaction mixture.

-

Incubation: Incubate the reaction at 37 °C for 30 minutes.

-

Termination: Stop the reaction by adding 2 µL of 5% SDS and 1 µL of 250 mM EDTA.

-

Protein Digestion: Add proteinase K to a final concentration of 0.5 mg/mL and incubate at 45 °C for 30 minutes.

-

Gel Electrophoresis: Add gel loading buffer and resolve the DNA products on a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates enhanced DNA cleavage.

Cytotoxicity Assay in Drosophila Kc Cells

This protocol is adapted for Drosophila Kc cells using the alamarBlue® cell viability reagent.

-

Cell Culture: Maintain Drosophila Kc cells in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum at 25 °C.

-

Cell Seeding: Seed Kc cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium and allow them to attach for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 hours at 25 °C.

-

alamarBlue® Addition: Add 10 µL of alamarBlue® reagent to each well.

-

Incubation with Reagent: Incubate the plate for 4-8 hours at 25 °C, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow Diagram

Caption: Overall experimental workflow.

Conclusion

This compound is a potent inhibitor of eukaryotic topoisomerase II, demonstrating significant potential as a lead compound for the development of novel anticancer agents. Its synthesis is achievable through established chemical routes, and its mechanism of action is well-characterized. The provided protocols for its synthesis and biological evaluation offer a solid foundation for further research into this and related pyrimido[1,6-a]benzimidazole compounds. Future studies could focus on optimizing its potency and selectivity, as well as evaluating its efficacy in preclinical cancer models.

References

Pharmacological Profile of Ro 47-3359: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 47-3359 is a synthetic pyrimido[1,6-a]benzimidazole derivative that has been identified as a potent eukaryotic topoisomerase II poison. Unlike classical topoisomerase II inhibitors that prevent the enzyme from binding to DNA, this compound enhances the formation of the covalent topoisomerase II-DNA cleavage complex. This stabilization of the transient intermediate in the enzyme's catalytic cycle leads to an accumulation of double-strand DNA breaks, ultimately triggering a cytotoxic response. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative in vitro activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a eukaryotic topoisomerase II poison. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in the DNA, allowing for the passage of another DNA segment to resolve topological entanglements. This process involves the formation of a covalent intermediate where the enzyme is linked to the 5' ends of the cleaved DNA. This compound is believed to bind to this topoisomerase II-DNA complex, stabilizing it and thereby inhibiting the subsequent religation of the DNA strands.[1] This results in an accumulation of DNA double-strand breaks, which, if not repaired, can lead to apoptosis and cell death.[1]

A key structural feature of this compound, an aromatic substituent (2,6-dimethylpyridine), is thought to be crucial for its ability to enhance DNA cleavage, distinguishing it from structurally related compounds like Ro 46-7864, which possesses an aliphatic group and does not enhance cleavage.[1][2] While this compound also inhibits the overall DNA relaxation activity of topoisomerase II, this is not primarily due to DNA intercalation.[1]

Quantitative Data

The following tables summarize the key quantitative data for the in vitro activity of this compound.

| Assay | Organism/Enzyme | Parameter | Concentration | Effect | Reference |

| DNA Cleavage | Drosophila melanogaster Topoisomerase II | DNA Breakage | 100 µM | ~2-fold increase | |

| Cytotoxicity | Drosophila melanogaster Kc cells | Cell Viability | 100 µM | >50% cell death | |

| DNA Relaxation | Drosophila melanogaster Topoisomerase II | Inhibition | <250 µM | 50% inhibition | |

| DNA Intercalation | pBR322 Plasmid DNA | Unwinding | 500 µM | ~3 superhelical twists |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay measures the ability of a compound to enhance the formation of the covalent topoisomerase II-DNA cleavage complex.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Drosophila melanogaster topoisomerase II, negatively supercoiled pBR322 plasmid DNA, and assay buffer (10 mM Tris-HCl [pH 7.9], 5 mM MgCl2, 100 mM KCl, 0.5 mM dithiothreitol, 0.5 mM EDTA, 30 µg of bovine serum albumin per ml).

-

Drug Addition: Add this compound (dissolved in DMSO) or an equivalent amount of DMSO (vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 10 minutes to allow for the formation of the cleavage complex.

-

Termination: Stop the reaction by adding SDS and EDTA to final concentrations of 1% and 25 mM, respectively.

-

Protein Digestion: Add proteinase K and incubate at 45°C for 45 minutes to digest the topoisomerase II.

-

Analysis: Analyze the DNA products by electrophoresis on a 1% agarose gel.

-

Quantification: The amount of linear plasmid DNA (form III), which represents the cleaved product, is quantified to determine the extent of cleavage enhancement.

Cytotoxicity Assay in Drosophila melanogaster Kc Cells

This assay determines the effect of this compound on the viability and proliferation of cultured cells.

Protocol:

-

Cell Culture: Culture Drosophila melanogaster Kc cells in M3 medium supplemented with 2% fetal bovine serum and 1% penicillin-streptomycin at 25°C.

-

Drug Treatment: Add varying concentrations of this compound to the cell cultures.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Viability Assessment: At each time point, determine the number of viable cells using a hemacytometer and trypan blue exclusion.

-

Data Analysis: Plot cell growth curves to determine the effect of the compound on cell proliferation and calculate the concentration required to inhibit cell growth by 50% (IC50) or the percentage of cell death at a specific concentration.

Topoisomerase II-Catalyzed DNA Relaxation Assay

This assay assesses the effect of a compound on the overall catalytic activity of topoisomerase II.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing topoisomerase II, negatively supercoiled pBR322 DNA, and assay buffer containing 1 mM ATP.

-

Drug Addition: Add this compound or vehicle to the reaction mixture.

-

Incubation: Incubate at 30°C for 15 minutes to allow for DNA relaxation.

-

Termination: Stop the reaction by the addition of SDS and EDTA.

-

Analysis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Quantification: The disappearance of the supercoiled DNA band is quantified to determine the extent of inhibition of the relaxation activity.

DNA Intercalation Assay

This assay determines whether a compound binds to DNA by inserting itself between the base pairs.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, calf thymus topoisomerase I, and the assay buffer.

-

Drug Addition: Add this compound, a known intercalator (e.g., amsacrine) as a positive control, or a non-intercalator (e.g., etoposide) as a negative control.

-

Incubation: Incubate the mixture to allow the topoisomerase I to introduce transient nicks and allow the plasmid to re-equilibrate in the presence of the drug.

-

Analysis: Analyze the topological state of the plasmid DNA by agarose gel electrophoresis. Intercalating agents will introduce negative supercoils into the initially relaxed DNA.

-

Interpretation: The degree of supercoiling induced is proportional to the extent of DNA intercalation.

Conclusion

This compound is a valuable research tool for studying the mechanism of topoisomerase II and the consequences of stabilizing the cleavage complex. Its distinct mechanism of action, dependent on its aromatic substituent, provides insights into the structure-activity relationships of topoisomerase II poisons. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals interested in this novel class of cytotoxic agents. Further in vivo studies would be necessary to evaluate its therapeutic potential.

References

An In-Depth Technical Guide to Ro 47-3359 (CAS Number: 155144-64-2): A Potent Eukaryotic Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 47-3359, a synthetic compound belonging to the pyrimido[1,6-a]benzimidazole class, has been identified as a potent inhibitor of eukaryotic topoisomerase II. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, mechanism of action, and biological effects. Detailed experimental protocols for key assays are provided, and its primary mechanism of action is visualized through a logical workflow diagram. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of oncology, drug discovery, and molecular pharmacology.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₂₀H₁₇FN₄O₃ and a molecular weight of 380.37 g/mol .[1][2] It is structurally characterized by a pyrimido[1,6-a]benzimidazole core.

| Property | Value | Reference |

| CAS Number | 155144-64-2 | [1] |

| Molecular Formula | C₂₀H₁₇FN₄O₃ | [1][2] |

| Molecular Weight | 380.37 g/mol | |

| Chemical Class | Pyrimido[1,6-a]benzimidazole | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage | Dry, dark, short-term at 0-4°C, long-term at -20°C |

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of eukaryotic topoisomerase II. Unlike some other topoisomerase inhibitors that merely prevent the enzyme from functioning, this compound enhances the formation of the topoisomerase II-DNA cleavage complex. This stabilization of the transient, enzyme-mediated DNA double-strand breaks leads to an accumulation of DNA damage, ultimately triggering cellular apoptosis and cell death.

The activity of this compound is dependent on the presence of an aromatic substituent at a key position on its chemical scaffold. This is in contrast to similar compounds with aliphatic substitutions at the same position, which do not exhibit the same level of topoisomerase II-mediated DNA cleavage enhancement or cytotoxicity.

Biological Activity and Quantitative Data

The primary biological effect of this compound is cytotoxicity, which has been demonstrated in Drosophila melanogaster Kc cells. The cytotoxic potential of this compound is directly correlated with its ability to enhance topoisomerase II-mediated DNA cleavage.

| Parameter | Concentration | Effect | Cell Line | Reference |

| DNA Breakage | 100 µM | Approximately doubled the levels of DNA breakage in vitro | - | |

| Cytotoxicity | 100 µM | Killed >50% of the initial cell population | Kc cells |

Experimental Protocols

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, it is reported to have been prepared following the general synthetic methods for pyrimido[1,6-a]benzimidazoles. These methods generally involve the condensation of a substituted benzimidazole precursor with a suitable pyrimidine precursor. For the broader class of pyrimido[1,2-a]benzimidazoles, common synthetic strategies include the reaction of 2-aminobenzimidazoles with bifunctional synthetic equivalents or multicomponent reactions.

Topoisomerase II-Mediated DNA Cleavage Assay

The following is a generalized protocol based on standard methods for assessing topoisomerase II-mediated DNA cleavage, as would have been used in the evaluation of this compound.

Objective: To determine the effect of this compound on the ability of eukaryotic topoisomerase II to cleave DNA.

Materials:

-

Purified eukaryotic topoisomerase II

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM NaCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml bovine serum albumin)

-

ATP

-

This compound dissolved in DMSO

-

Proteinase K

-

Sodium Dodecyl Sulfate (SDS)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction mixtures are prepared containing the assay buffer, supercoiled plasmid DNA, and ATP.

-

This compound, dissolved in DMSO, is added to the experimental tubes at various concentrations. A control tube with DMSO alone is also prepared.

-

The reaction is initiated by the addition of purified topoisomerase II.

-

The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is terminated by the addition of SDS and proteinase K to digest the enzyme.

-

The DNA is then purified, typically by phenol-chloroform extraction and ethanol precipitation.

-

The purified DNA is subjected to agarose gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

The gel is stained with a DNA intercalating agent and visualized under UV light. An increase in the amount of linear DNA in the presence of this compound indicates enhanced topoisomerase II-mediated DNA cleavage.

Cytotoxicity Assay in Kc Cells

The following protocol is a generalized method for assessing the cytotoxicity of a compound in a cell culture model, as was likely employed for this compound.

Objective: To determine the cytotoxic effect of this compound on Drosophila melanogaster Kc cells.

Materials:

-

Drosophila melanogaster Kc cell line

-

Appropriate cell culture medium and supplements

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or a trypan blue exclusion assay)

-

Plate reader (for colorimetric assays) or microscope with a hemocytometer (for cell counting)

Procedure:

-

Kc cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receiving medium with DMSO alone is included.

-

The cells are incubated for a set period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, a cell viability assay is performed.

-

For MTT assay: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is read on a plate reader.

-

For Trypan Blue Exclusion Assay: Cells are harvested, stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

-

-

The percentage of cell viability is calculated for each concentration of this compound relative to the control group. The IC₅₀ value (the concentration at which 50% of cells are killed) can then be determined.

Signaling Pathways

While the direct downstream signaling pathways activated by this compound have not been explicitly detailed in the available literature, the induction of DNA double-strand breaks by topoisomerase II inhibitors is known to trigger the DNA Damage Response (DDR) pathway. This complex signaling network can lead to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, induce apoptosis. Key kinases in the DDR pathway that are often activated in response to DNA damage include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn can lead to the inactivation of cyclin-dependent kinases (CDKs) and cell cycle arrest, often at the G2/M transition. The tumor suppressor protein p53 is also a critical player in this pathway, and its activation can lead to the transcription of genes involved in cell cycle arrest and apoptosis.

Conclusion

This compound is a potent cytotoxic agent that functions by enhancing eukaryotic topoisomerase II-mediated DNA cleavage. Its pyrimido[1,6-a]benzimidazole scaffold represents a promising starting point for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its specific synthesis, delineate the precise downstream signaling pathways it modulates, and explore its therapeutic potential in various cancer models. This technical guide provides a solid foundation for such future investigations.

References

An In-depth Technical Guide to the Pyrimido[1,2-a]benzimidazole Class of Compounds

A Note on Nomenclature: The isomeric scaffold Pyrimido[1,2-a]benzimidazole is the subject of the vast majority of scientific literature, often used interchangeably with benzo[1][2]imidazo[1,2-a]pyrimidine. This guide will focus on this well-documented class of compounds.

Introduction

The Pyrimido[1,2-a]benzimidazole core is a fused heterocyclic system of significant interest in medicinal chemistry. These compounds are structurally related to purine nucleosides, which allows them to interact with a variety of biological systems.[3] The versatile synthesis and diverse biological activities of this class of compounds, including anticancer, antimicrobial, and antiparasitic effects, have made them a focal point for drug discovery and development.[4][5]

Synthesis of Pyrimido[1,2-a]benzimidazoles

The synthesis of the Pyrimido[1,2-a]benzimidazole scaffold is most commonly achieved through the condensation of 2-aminobenzimidazole with various precursors. One prevalent method involves a one-pot, three-component reaction.

Experimental Protocol: Synthesis of 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles

This protocol is a representative example of the synthesis of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles, adapted from the literature.

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

2-aminobenzimidazole

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

-

Chalcone Formation: In a suitable reaction vessel, dissolve the substituted acetophenone and substituted benzaldehyde in methanol.

-

Add a catalytic amount of potassium hydroxide and stir the mixture at room temperature for 24 hours to yield the intermediate α,β-unsaturated carbonyl compound (chalcone).

-

Cyclocondensation: To the reaction mixture containing the chalcone, add 2-aminobenzimidazole and a base such as sodium hydroxide.

-

Reflux the mixture in a solvent like dimethylformamide for 24 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2,4-diaryl-pyrimido[1,2-a]benzimidazole.

Biological Activities and Quantitative Data

Pyrimido[1,2-a]benzimidazole derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for their anticancer, antiparasitic, and antimicrobial effects.

Anticancer Activity

Several derivatives of Pyrimido[1,2-a]benzimidazole have shown potent anticancer activity against a range of human cancer cell lines.

| Compound | Leukemia (HL-60) GI50 (µM) | Leukemia (MOLM-13) GI50 (µM) | Leukemia (MV4-11) GI50 (µM) | Leukemia (CCRF-CEM) GI50 (µM) | Leukemia (THP-1) GI50 (µM) |

| 5e | 1.83 | 1.62 | 1.34 | 1.97 | 2.11 |

| 5f | 2.15 | 1.98 | 1.76 | 2.34 | 2.56 |

| 5g | 1.47 | 1.29 | 1.11 | 1.63 | 1.88 |

| 5h | 0.98 | 0.87 | 0.75 | 1.12 | 1.29 |

Data extracted from Shaldam et al., 2023.

Antiparasitic Activity

Certain fluorophenyl-substituted Pyrimido[1,2-a]benzimidazoles have exhibited significant activity against various parasites.

| Compound | Leishmania major EC50 (µM) | Toxoplasma gondii EC50 (µM) |

| 2a | 0.08 | 4.59 |

| 3b | 1.21 | 2.80 |

Data extracted from Al Nasr et al., 2023.

Antimicrobial Activity

The antimicrobial potential of Pyrimido[1,2-a]benzimidazole derivatives has been evaluated against various bacterial and fungal strains.

| Compound | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. niger MIC (µg/mL) |

| 3e | >100 | >100 | 50 | 100 | >100 |

| 3g | 25 | 50 | 25 | 50 | 50 |

Representative data; specific values can vary based on the full compound structure.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Screening (SRB Assay)

Protocol:

-

Cell Plating: Seed human cancer cell lines in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the Pyrimido[1,2-a]benzimidazole compounds and incubate for 48-72 hours.

-

Cell Fixation: Fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (Growth Inhibition of 50%) values from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the Pyrimido[1,2-a]benzimidazole compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

Anticancer Mechanism: BMX Kinase Inhibition

Recent studies have identified the Bone Marrow X (BMX) kinase, a member of the Tec family of non-receptor tyrosine kinases, as a key target for the anticancer activity of certain Pyrimido[1,2-a]benzimidazole derivatives. BMX kinase is involved in signaling pathways that regulate cell proliferation, survival, and differentiation.

The inhibition of BMX kinase by these compounds disrupts downstream signaling, particularly the activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5. This disruption leads to the induction of apoptosis in cancer cells.

Caption: Inhibition of the BMX-STAT signaling pathway by Pyrimido[1,2-a]benzimidazoles.

Antimicrobial Mechanism

The antimicrobial mechanism of benzimidazole-containing compounds is generally attributed to their ability to interfere with essential cellular processes in microorganisms.

-

Antifungal Activity: In fungi, benzimidazoles are known to bind to β-tubulin, which inhibits the polymerization of microtubules. This disruption of the cytoskeleton interferes with cell division and other vital cellular functions, leading to fungal cell death.

-

Antibacterial Activity: The antibacterial action of benzimidazoles can involve the inhibition of bacterial cell wall synthesis by targeting transpeptidase enzymes, similar to the mechanism of β-lactam antibiotics. Some derivatives may also inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication and segregation, thereby preventing bacterial cell division.

Experimental Workflow: Anticancer Drug Screening Cascade

The discovery and development of novel anticancer agents from the Pyrimido[1,2-a]benzimidazole class typically follows a structured screening cascade to identify and characterize promising lead compounds.

Caption: A typical workflow for anticancer drug screening.

Conclusion

The Pyrimido[1,2-a]benzimidazole class of compounds represents a privileged scaffold in medicinal chemistry, with a rich and expanding portfolio of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for the development of novel therapeutics. The well-documented anticancer activity, particularly through the inhibition of BMX kinase, provides a strong rationale for further investigation and optimization of these compounds for clinical applications. Furthermore, their promising antimicrobial and antiparasitic profiles warrant continued exploration to address the growing challenge of drug resistance. This technical guide provides a comprehensive overview of the current state of research on Pyrimido[1,2-a]benzimidazoles, offering valuable insights and methodologies for researchers and drug development professionals in the field.

References

- 1. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxicity of Ro 47-3359

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 47-3359 is a pyrimido[1,6-a]benzimidazole derivative that has been identified as a cytotoxic agent with a mechanism of action targeting eukaryotic topoisomerase II.[1][2] This technical guide provides a comprehensive overview of the available cytotoxicity data, detailed experimental protocols for assessing its effects, and a description of the implicated signaling pathways. The information is intended to support further research and development of this and similar compounds as potential therapeutic agents.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Unlike some other topoisomerase II inhibitors, this compound enhances the formation of the topoisomerase II-DNA cleavage complex.[1] This stabilization of the transient DNA breaks ultimately leads to the induction of apoptosis and cell death.[1][3]

Quantitative Cytotoxicity Data

Currently, detailed quantitative data such as IC50 values for this compound across a broad range of cancer cell lines are not widely available in the public domain. The primary reported cytotoxic effect is on Drosophila Kc cells.

| Cell Line | Compound | Concentration | Effect | Reference |

| Kc cells | This compound | 100 µM | > 50% cell death |

Experimental Protocols

Cell Viability Assessment: Trypan Blue Exclusion Assay

This protocol is a common method to differentiate viable from non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4% in buffered saline)

-

Hemacytometer

-

Microscope

-

Pipettes

-

Microcentrifuge tubes

Procedure:

-

Prepare a single-cell suspension from the culture.

-

In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Incubate the mixture at room temperature for 1-2 minutes.

-

Load 10 µL of the mixture into a clean hemacytometer.

-

Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemacytometer.

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of a compound to enhance the formation of the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.

Materials:

-

Purified eukaryotic topoisomerase II

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/ml bovine serum albumin)

-

This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

-

Loading dye

-

Agarose gel

-

Electrophoresis buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a no-drug control.

-

Initiate the reaction by adding purified topoisomerase II to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS and proteinase K to digest the topoisomerase II.

-

Add loading dye to each sample.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator. An increase in the linear DNA band in the presence of the compound indicates enhanced topoisomerase II-mediated DNA cleavage.

Signaling Pathways and Visualizations

The cytotoxic action of topoisomerase II inhibitors like this compound triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining cell viability using the Trypan Blue exclusion assay.

Experimental Workflow: Topoisomerase II DNA Cleavage Assay

Caption: Workflow for the in vitro Topoisomerase II DNA cleavage assay.

Signaling Pathway: Topoisomerase II Inhibition-Induced Apoptosis

Caption: Intrinsic apoptosis pathway activated by Topoisomerase II inhibition.

Conclusion

This compound is a cytotoxic compound that functions by enhancing topoisomerase II-mediated DNA cleavage, leading to the induction of apoptosis. While comprehensive quantitative data on its cytotoxicity across various cell lines is limited, the established mechanism of action provides a strong rationale for its further investigation as a potential anticancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Future studies should focus on determining the IC50 values of this compound in a panel of human cancer cell lines to better understand its potency and selectivity.

References

Initial In Vitro Evaluation of Ro 47-3359: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of Ro 47-3359, a novel pyrimido[1,6-a]benzimidazole compound. The data and methodologies presented are synthesized from foundational studies to offer a detailed resource for understanding its mechanism of action as a eukaryotic topoisomerase II-targeted agent.

Core Findings: Quantitative Data Summary

The in vitro activity of this compound was characterized through its effects on DNA topology, mediated by topoisomerase II, and its cytotoxic impact on eukaryotic cells. The following tables summarize the key quantitative findings.

| Table 1: Effect of this compound on Topoisomerase II-Mediated DNA Relaxation | |

| Compound | IC50 (µM) |

| This compound | ~250 |

| Ro 46-7864 (Control) | ~250 |

| Table 2: Enhancement of Topoisomerase II-Mediated DNA Cleavage by this compound | |

| Parameter | Observation |

| DNA Breakage at 100 µM this compound | Approximately double the levels of enzyme-mediated DNA cleavage compared to enzyme alone.[1] |

| Table 3: Cytotoxicity of this compound in Drosophila melanogaster Kc Cells | |

| Parameter | Result |

| Cell Viability at 100 µM this compound | >50% reduction in the initial cell population.[1] |

Mechanism of Action: Topoisomerase II Poison

This compound functions as a topoisomerase II poison. Unlike catalytic inhibitors that prevent the enzyme from binding to or relaxing DNA, this compound traps the enzyme-DNA cleavage complex. This stabilization of the transient double-strand break ultimately leads to an accumulation of cleaved DNA, which is toxic to the cell.[1] This mechanism is supported by the observation that while both this compound and the related compound Ro 46-7864 inhibit DNA relaxation to a similar extent, only this compound enhances DNA cleavage and exhibits significant cytotoxicity.[1]

Caption: Mechanism of this compound as a topoisomerase II poison.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments performed to characterize this compound.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

a. Materials:

-

Purified Drosophila melanogaster topoisomerase II

-

Negatively supercoiled pBR322 plasmid DNA

-

ATP

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT)

-

This compound and Ro 46-7864 (dissolved in DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose

-

TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium Bromide

b. Protocol:

-

Prepare reaction mixtures (20 µL final volume) containing assay buffer, 5 nM supercoiled pBR322 DNA, and 1 mM ATP.

-

Add varying concentrations of this compound or the control compound (e.g., 0-500 µM) to the reaction mixtures. Ensure a constant final concentration of DMSO across all reactions.

-

Initiate the reaction by adding 0.3 nM topoisomerase II.

-

Incubate the samples at 30°C for 15 minutes.

-

Terminate the reactions by adding 2.5 µL of stop solution/loading dye.

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of relaxed and supercoiled DNA in each lane using densitometry. The inhibition is calculated relative to the drug-free control.

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound enhances the formation of the covalent enzyme-DNA cleavage complex.

a. Materials:

-

Same as the relaxation assay, with the addition of Proteinase K.

b. Protocol:

-

Prepare reaction mixtures as described for the relaxation assay.

-

Add the test compound (e.g., 100 µM this compound).

-

Initiate the reaction by adding topoisomerase II.

-

Incubate at 30°C for 15 minutes.

-

Terminate the reaction by adding SDS to a final concentration of 1%.

-

Add Proteinase K to a final concentration of 0.5 mg/mL to digest the protein.

-

Incubate at 37°C for 30 minutes.

-

Add loading dye and resolve the DNA on a 1% agarose gel.

-

Visualize and quantify the different DNA forms (supercoiled, nicked, and linear). An increase in the linear DNA form indicates enhanced double-strand cleavage.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the compound on the proliferation and viability of eukaryotic cells.

a. Materials:

-

Drosophila melanogaster Kc cells

-

Appropriate cell culture medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum.

-

This compound (dissolved in DMSO)

-

Trypan Blue solution

-

Hemacytometer or automated cell counter

b. Protocol:

-

Seed Kc cells in culture plates at a defined density.

-

Allow cells to attach and resume growth (if adherent).

-

Treat the cells with varying concentrations of this compound (e.g., 100 µM) or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

At the end of the incubation, harvest the cells.

-

Perform a viable cell count using Trypan Blue exclusion. Mix a small aliquot of the cell suspension with Trypan Blue and count the number of viable (unstained) and non-viable (blue) cells using a hemacytometer.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

Conclusion

The initial in vitro evaluation of this compound clearly demonstrates its potential as a cytotoxic agent that targets eukaryotic topoisomerase II. Its ability to enhance enzyme-mediated DNA cleavage, a hallmark of topoisomerase II poisons, distinguishes it from structurally similar but non-toxic compounds like Ro 46-7864. These findings provide a solid foundation for further investigation into its therapeutic potential and for the development of related compounds.

References

Methodological & Application

How to dissolve and prepare Ro 47-3359 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the dissolution, preparation, and experimental use of Ro 47-3359, a pyrimido[1,6-a]benzimidazole compound that functions as a eukaryotic topoisomerase II inhibitor.

Chemical Properties and Solubility

This compound is an experimental compound that enhances topoisomerase II-mediated DNA cleavage, leading to cytotoxic effects in cells.[1] Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound has been documented in a limited number of solvents.

Data Presentation: Solubility of this compound

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≤ 10 mM | A 10 mM stock solution can be prepared in 100% DMSO.[2] For cellular assays, the final DMSO concentration should be kept low (e.g., ≤1%) to avoid solvent toxicity. |

| 5 mM Hydrochloric Acid (HCl) | Not Specified | This compound can be dissolved in 5 mM HCl, though the maximum concentration is not specified in the available literature.[3] |

Experimental Protocols

Preparation of this compound for In Vitro Experiments

This protocol describes the preparation of a stock solution of this compound in DMSO, suitable for use in a variety of in vitro assays, such as cell viability and topoisomerase II activity assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature to ensure it is in a liquid state.

-

Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder.

-

Add DMSO: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but prolonged heating should be avoided to prevent degradation.

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Preparation of this compound for In Vivo Experiments

There is currently no publicly available, detailed protocol for the formulation and administration of this compound in in vivo models. A patent for this class of compounds suggests that administration can be through various routes, including oral and intravenous, as part of a pharmaceutical composition. However, specific vehicles and formulations for this compound are not described.

General Guidance for In Vivo Formulation Development:

-

Solubility Testing: Due to its poor aqueous solubility, formulation strategies will likely be required. These may include:

-

Co-solvents: Systems using a combination of solvents such as DMSO, ethanol, polyethylene glycol (PEG), and saline. The final concentration of organic solvents should be kept within tolerated limits for the chosen animal model and administration route.

-

Surfactant-based formulations: Using surfactants like Tween 80 or Cremophor EL to create micellar solutions or emulsions.

-

Cyclodextrin complexation: Employing cyclodextrins to improve the aqueous solubility of the compound.

-

-

Toxicity and Tolerability Studies: It is crucial to conduct preliminary studies to determine the maximum tolerated dose (MTD) of both the vehicle and the formulated drug.

-

Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral gavage) will depend on the experimental design and the pharmacokinetic properties of the compound.

Researchers should undertake formulation development and pilot tolerability studies before proceeding with full-scale in vivo experiments.

Key Experimental Protocol: Topoisomerase II DNA Cleavage Assay

This protocol is a generalized method to assess the ability of this compound to enhance topoisomerase II-mediated DNA cleavage.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase II reaction buffer

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Etoposide (positive control)

-

Stop buffer (e.g., containing SDS and proteinase K)

-

6X DNA loading dye

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a typical 20 µL reaction, add the components in the following order:

-

Nuclease-free water to final volume

-

2 µL of 10X Topoisomerase II reaction buffer

-

Plasmid DNA (e.g., 200 ng)

-

Desired concentration of this compound (and DMSO vehicle control) or etoposide.

-

-

Enzyme Addition: Add a predetermined amount of topoisomerase IIα to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reactions by adding stop buffer and incubate as required for proteinase K digestion (e.g., 37°C for 30 minutes).

-

Electrophoresis: Add 6X DNA loading dye to each sample and load onto a 1% agarose gel containing ethidium bromide in TAE buffer. Run the gel until the different DNA topoisomers (supercoiled, nicked, and linear) are well-separated.

-

Visualization: Visualize the DNA bands under UV light and document the results. An increase in the linear form of the plasmid DNA in the presence of this compound indicates enhanced topoisomerase II-mediated DNA cleavage.

Mechanism of Action: Signaling Pathway

This compound targets eukaryotic topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. The compound stabilizes the covalent complex formed between topoisomerase II and DNA, where the DNA is in a cleaved state. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced cytotoxicity via stabilization of the topoisomerase II-DNA cleavage complex.

References

Application Notes and Protocols for Ro 47-3359 in Drosophila melanogaster Research Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ro 47-3359 is a pyrimido[1,6-a]benzimidazole, a class of compounds developed as analogs of quinolones.[1][2] In the context of Drosophila melanogaster research, this compound has been characterized as a potent inhibitor of eukaryotic topoisomerase II.[3][4][5] Unlike some other topoisomerase inhibitors that only prevent the enzyme from relaxing supercoiled DNA, this compound is notable for enhancing the formation of the topoisomerase II-DNA cleavage complex. This leads to an increase in DNA strand breaks, ultimately resulting in cytotoxicity. The primary research models highlighted in the literature are Drosophila melanogaster Kc cell lines, which are utilized to study the drug's effect on DNA topology and cell viability.

Mechanism of Action

This compound targets topoisomerase II, a critical enzyme that alters DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. The cytotoxic effect of this compound stems from its ability to stabilize the covalent intermediate of the topoisomerase II reaction, where the enzyme is bound to the cleaved DNA. This stabilization enhances the level of DNA cleavage, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

Caption: Mechanism of this compound-induced cytotoxicity.

Data Presentation

The following tables summarize the quantitative data from studies on this compound in Drosophila melanogaster Kc cells.

Table 1: Cytotoxicity of this compound in Drosophila Kc Cells

| Concentration | Effect on Kc Cell Population | Citation |

| 100 µM | >50% reduction in the initial cell population |

Table 2: Effect of this compound on Topoisomerase II-Mediated DNA Cleavage

| Concentration | Observed Effect | Citation |

| 100 µM | Approximately doubled the levels of DNA breakage in vitro | |

| 500 µM | Enhanced enzyme-mediated DNA cleavage |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound with Drosophila models, based on the available literature.

Protocol 1: Topoisomerase II-Mediated DNA Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of Drosophila topoisomerase II.

Materials:

-

Purified Drosophila melanogaster topoisomerase II

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

DMSO (as a drug diluent)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 5% sucrose)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Set up reaction mixtures in microcentrifuge tubes containing the assay buffer, supercoiled DNA, and varying concentrations of this compound or DMSO for the control.

-

Initiate the reaction by adding purified Drosophila topoisomerase II.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of relaxation is observed as the persistence of the supercoiled DNA band.

Protocol 2: Topoisomerase II-Mediated DNA Cleavage Assay

This assay assesses the ability of this compound to enhance DNA cleavage by trapping the topoisomerase II-DNA complex.

Materials:

-

Same as Protocol 1, with the addition of Proteinase K.

Procedure:

-

Follow steps 1-3 of the DNA Relaxation Assay protocol.

-

Incubate the reaction mixtures as described.

-

Terminate the enzymatic reaction by adding SDS (to a final concentration of 1%) and Proteinase K (to a final concentration of 0.2 mg/mL).

-

Incubate at a suitable temperature (e.g., 50°C) for 30-60 minutes to digest the protein.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis. The enhancement of DNA cleavage is indicated by an increase in the amount of linear DNA (form III) and a decrease in supercoiled DNA (form I).

Protocol 3: Cytotoxicity Assay in Drosophila Kc Cells

This protocol measures the effect of this compound on the viability of Drosophila Kc cells.

Materials:

-

Drosophila melanogaster Kc cell line

-

Appropriate cell culture medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum.

-

This compound stock solution in DMSO

-

Control vehicle (DMSO)

-

Hemacytometer or automated cell counter

-

Trypan blue solution (for viability staining)

-

Incubator for Kc cell culture (at ~25°C)

Procedure:

-

Seed Kc cells in culture plates at a predetermined density and allow them to attach or stabilize.

-

Treat the cells with various concentrations of this compound. Include a control group treated with an equivalent amount of DMSO.

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, harvest the cells.

-

Mix a small aliquot of the cell suspension with trypan blue.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemacytometer.

-

Calculate the percentage of viable cells or the reduction in cell population compared to the control to determine the cytotoxicity of this compound.

Caption: General workflow for testing this compound in vitro.

References

Application Notes and Protocols: Kc Cell Line Treatment with Ro 47-3359

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Drosophila melanogaster Kc cell line is a widely utilized in vitro model system for studying various cellular processes, including signal transduction, immune response, and drug discovery. This document provides detailed application notes and protocols for the treatment of Kc cells with Ro 47-3359, a pyrimido[1,6-a]benzimidazole derivative that functions as a topoisomerase II inhibitor. These guidelines are intended to assist researchers in performing reproducible experiments to evaluate the cytotoxic effects and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on Kc cells.

Table 1: Cytotoxicity of this compound on Kc Cells

| Concentration (µM) | Treatment Duration (hours) | Effect on Cell Population |

| 10 | 30 | Growth inhibition |

| 25 | 30 | Growth inhibition |

| 35 | 30 | Minimal lethal concentration (prevents cell growth)[1] |

| 100 | 30 | >50% reduction in the initial cell population[1] |

Table 2: Effect of this compound on Topoisomerase II Activity in Kc Cells

| Concentration (µM) | Effect on Topoisomerase II-mediated DNA Cleavage |

| 100 | Approximately 2-fold enhancement[1] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of topoisomerase II, a critical enzyme for DNA replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, the drug leads to the accumulation of double-strand breaks. This DNA damage triggers a cellular stress response, ultimately leading to apoptosis or cell cycle arrest.

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Protocols